molecular formula C6H9NO2 B13158581 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one

2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one

Cat. No.: B13158581
M. Wt: 127.14 g/mol
InChI Key: UUQRRRSCZVOXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one is an organic compound with the molecular formula C6H9NO2. It is characterized by the presence of an amino group and a dihydrofuran ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one typically involves the reaction of 4,5-dihydrofuran with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The dihydrofuran ring can participate in various biochemical reactions, contributing to the compound’s overall effect .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-amino-1-(2,3-dihydrofuran-5-yl)ethanone

InChI

InChI=1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h2H,1,3-4,7H2

InChI Key

UUQRRRSCZVOXEP-UHFFFAOYSA-N

Canonical SMILES

C1COC(=C1)C(=O)CN

Origin of Product

United States

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